3-amino-4-(furan-2-yl)-N-(3-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
3-Amino-4-(furan-2-yl)-N-(3-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a polyheterocyclic compound featuring a thienoquinoline core fused with a tetrahydroquinoline scaffold. The 3-methoxy group on the phenyl ring enhances solubility via hydrogen bonding, while the furan moiety may influence electronic interactions with biological targets .
Properties
IUPAC Name |
3-amino-4-(furan-2-yl)-N-(3-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-28-14-7-4-6-13(12-14)25-22(27)21-20(24)19-18(17-10-5-11-29-17)15-8-2-3-9-16(15)26-23(19)30-21/h4-7,10-12H,2-3,8-9,24H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCMMJWIFAQVPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-4-(furan-2-yl)-N-(3-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by the following:
- IUPAC Name : this compound
- Molecular Formula : C23H21N3O3S
- Molecular Weight : 419.5 g/mol
The biological activity of this compound is hypothesized to involve:
- Enzyme Interaction : The amino group may form hydrogen bonds with active site residues of enzymes, influencing their catalytic activity.
- Receptor Modulation : The aromatic rings can engage in π-π interactions with aromatic amino acids in receptor sites, potentially modulating receptor signaling pathways.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies:
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- Cell Line Studies : In vitro assays have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in human fibrosarcoma HT-1080 cells by targeting specific cellular pathways related to cell survival and proliferation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-1080 | 15 | Induction of apoptosis via TrxR inhibition |
| Mia PaCa-2 | 10 | Disruption of cellular signaling pathways |
| PANC-1 | 12 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties:
- Microbial Inhibition : It showed significant activity against Staphylococcus aureus and Candida albicans in disk diffusion assays .
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Candida albicans | 18 |
Structure-Activity Relationships (SAR)
The unique combination of functional groups in this compound contributes to its biological profile. Comparative studies with similar compounds indicate that variations in substituents can significantly alter activity:
- Comparison with Similar Compounds :
- 3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydroquinoline-2-carboxamide : Lacks the methoxyphenyl group; reduced biological activity observed.
- 4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide : Absence of the amino group alters reactivity and interaction profiles.
Case Studies and Research Findings
Recent research has highlighted the potential applications of this compound in drug development:
- Antitumor Agents : A study demonstrated that derivatives of this compound exhibited enhanced potency against several tumor cell lines compared to standard chemotherapeutics .
- Mechanistic Insights : Investigations into the mechanism revealed that the compound's interaction with thioredoxin reductase (TrxR) plays a crucial role in its anticancer effects .
Comparison with Similar Compounds
Phenyl Ring Modifications
3-Methoxy vs. 3-Methylphenyl ( vs. Target Compound) Target Compound: The 3-methoxy group increases polarity (PSA = 62.165 Ų) and hydrogen bond acceptor capacity (HBA = 4) compared to the 3-methylphenyl analog (PSA = 62.165 Ų; HBA = 4). The methoxy group may improve aqueous solubility but reduce lipophilicity (logP = 5.25 vs. 5.25 for the methyl analog) .
The molecular weight (451.97 g/mol) and logP are higher than the target compound (logP = 5.25 vs. 5.25), suggesting increased hydrophobicity .
Furan Ring Modifications
- Methylation at the furan’s 5-position (e.g., C24H23N3O2S, MW = 417.52 g/mol) increases steric bulk and lipophilicity (logP = ~5.3) compared to unsubstituted furan (logP = 5.25 in the target compound). This modification may reduce metabolic oxidation of the furan ring .
Physicochemical and Structural Properties
Key Observations :
- Lipophilicity : Chloro and trifluoromethyl groups increase logP, favoring membrane permeability but risking solubility limitations .
- Hydrogen Bonding : Methoxy and trifluoromethyl groups enhance HBA capacity, which may improve target engagement in polar binding pockets .
- Steric Effects : Bulkier substituents (e.g., 5-methylfuran) may hinder binding to sterically constrained targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
